5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C19H23FN6S. It has an average mass of 386.490 Da and a monoisotopic mass of 386.168884 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a fluorophenyl group, a methylpiperazino group, and a triazolopyrimidine group .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 108.3±0.5 cm3, and a polar surface area of 75 Å2. It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Tuberculostatic Activity
Compounds structurally similar to "5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine" have been synthesized and evaluated for their tuberculostatic activity. Structural analogs of a promising antituberculous agent were developed through three-component condensations, showing the potential in treating tuberculosis by analyzing structure-activity relationships (Titova et al., 2019).
Anticonvulsant Activities
Derivatives of the triazolopyrimidine framework have been designed, synthesized, and evaluated for their anticonvulsant activities. This research indicates the potential for developing novel anticonvulsant drugs based on structural modifications of the triazolopyrimidine core, highlighting the compound's importance in epilepsy treatment (Wang et al., 2015).
Antihypertensive Agents
Research into 1,2,4-triazolo[1,5-a]pyrimidine derivatives has shown potential antihypertensive effects. This work underscores the compound's relevance in developing new treatments for hypertension, demonstrating the importance of structural analogs in pharmaceutical research (Bayomi et al., 1999).
Antiasthma Agents
The compound's framework has been utilized in the synthesis of mediator release inhibitors, offering a foundation for developing antiasthma agents. This indicates the potential of triazolopyrimidine derivatives in asthma treatment, showcasing the compound's significance in synthesizing therapeutic agents (Medwid et al., 1990).
Anticancer Agents
Triazolopyrimidines, related to "this compound", have been synthesized and shown to inhibit tubulin polymerization, a mechanism distinct from that of paclitaxel. These compounds represent a unique class of anticancer agents, demonstrating the compound's framework's potential in cancer therapy (Zhang et al., 2007).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6/c1-23-8-10-24(11-9-23)7-6-15-12-25-18(20-13-21-25)22-17(15)14-2-4-16(19)5-3-14/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZHYJOBEBUHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CN3C(=NC=N3)N=C2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.